N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-19-10-8-13-24(21(19)3)30-27(32)18-34-26-17-31(25-14-7-6-12-23(25)26)16-15-29-28(33)22-11-5-4-9-20(22)2/h4-14,17H,15-16,18H2,1-3H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOPRVEJWCWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a synthetic compound with potential therapeutic applications. Its unique structure combines elements that suggest various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 339.43 g/mol. The presence of the thioether and indole moieties are significant in determining its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiazole and thiazolidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Assays
In a notable study, a compound with a similar structure demonstrated an IC50 value of 1.61 ± 1.92 µg/mL against Jurkat cells, indicating potent activity . The structure-activity relationship (SAR) analysis suggested that the presence of specific functional groups significantly enhances cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Thiazole derivatives have shown effectiveness in inhibiting pro-inflammatory cytokines such as IL-1β in various cellular models . This suggests that this compound may exert similar effects.
The proposed mechanism involves modulation of signaling pathways associated with inflammation, potentially impacting the NLRP3 inflammasome pathway .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, showing effectiveness against both Gram-positive and Gram-negative bacteria . The thioether linkages in the structure may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential enzymatic functions.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of compounds structurally related to this compound). For example, studies on thiazolidine derivatives demonstrated significant reductions in tumor size and inflammatory markers in treated subjects compared to controls .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on similar compounds to identify critical structural features that enhance biological activity. Key findings include:
- Methyl substitutions on phenyl rings increase cytotoxicity.
- Thiazole and thiazolidine moieties are essential for effective interaction with biological targets.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 373.49 g/mol. The structural features include:
- Indole moiety : Known for its role in various biological activities.
- Thioether linkage : Imparts unique reactivity and interaction with biological targets.
- Amide functional group : Enhances solubility and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of thiazole and indole have been synthesized and tested against various cancer cell lines, showing significant cytotoxicity. A study demonstrated that thiazole-containing compounds induced apoptosis in human lung adenocarcinoma cells with IC50 values indicating strong selectivity against these cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 23.30 ± 0.35 | Apoptosis induction |
| Compound B | NIH/3T3 (mouse embryoblast) | >1000 | N/A |
Antibacterial Properties
The compound's potential as an antibacterial agent has been explored through the synthesis of related thiazole derivatives. These derivatives have shown activity against various strains, including resistant bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Bacteria Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 46.9 | Moderate |
| Compound D | Escherichia coli | 93.7 | Good |
Enzyme Inhibition
Compounds similar to N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide have been evaluated for their ability to inhibit key enzymes such as carbonic anhydrase and various kinases involved in cancer progression . The presence of specific substituents on the indole ring has been correlated with enhanced inhibitory activity.
Case Study 1: Thiazole-Indole Derivatives
A series of thiazole-indole derivatives were synthesized and evaluated for anticancer activity against multiple cell lines. The study found that modifications to the indole structure significantly affected the compounds' potency, highlighting the importance of structural optimization in drug design .
Case Study 2: Antibacterial Screening
In a comprehensive screening of newly synthesized thiazole derivatives, several compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the introduction of electron-withdrawing groups improved antimicrobial efficacy, which could be relevant for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a. N-[5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (ECHEMI: 392300-71-9)
- Structural Differences : Replaces the indole ring with a 2,3-dihydroindole (indoline) and introduces a 1,3,4-thiadiazole ring instead of the ethyl-thioether linkage.
- Functional Implications : The thiadiazole ring may enhance metabolic stability compared to the thioether in the target compound, while the saturated indoline could reduce aromatic interactions in binding pockets .
b. 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (, Compound 1)
- Structural Differences: Substitutes the indole core with a nitrophenylaminoethyl group and introduces a 1,2,4-oxadiazole ring.
- The oxadiazole may improve solubility compared to the target compound’s benzamide .
Indole-Based Analogues with Thioether Linkages
a. 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides ()
- Structural Differences : Uses a 1,3,4-oxadiazole ring and thiazole substituent instead of the benzamide and dimethylphenyl groups.
- Functional Implications : The oxadiazole-thiazole combination may enhance π-π stacking in hydrophobic environments, while the lack of a bulky dimethylphenyl group could improve membrane permeability .
b. (E)-2-Methyl-2-(4-(3-((3-(Methylthio)phenyl)amino)-3-oxoprop-1-en-1-yl)phenoxy)propanoic Acid (, Compound 19)
- Structural Differences: Replaces the indole with a propenoyl-phenoxy group and introduces a methylthio substituent.
Pharmacokinetic and Physicochemical Comparisons
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Amide bond formation between 2,3-dimethylphenylamine and a thioacetyl intermediate.
- Indole-thioether linkage via nucleophilic substitution under controlled pH (8–9) and temperature (60–80°C) to ensure regioselectivity .
- Purification using reverse-phase HPLC or column chromatography to achieve >95% purity, with solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients) .
Key optimization factors:
- Catalyst selection (e.g., HATU for amidation efficiency).
- Reaction monitoring via TLC or LC-MS to detect intermediates and minimize side products .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy (¹H/¹³C): Assigns protons and carbons, e.g., distinguishing indole C3-thioether shifts (δ 120–125 ppm) from benzamide carbonyls (δ 165–170 ppm) .
- High-resolution mass spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ calculated for C₃₁H₃₄N₄O₂S: 543.2432) .
- HPLC-DAD/UV: Quantifies purity and detects trace impurities using C18 columns with acetonitrile/water mobile phases .
Advanced: How can researchers elucidate the compound’s mechanism of action in kinase inhibition?
Answer:
- Kinase profiling assays: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify primary targets. Use ATP-competitive binding assays with IC₅₀ determination .
- Molecular docking studies: Model interactions between the indole-thioether moiety and kinase ATP-binding pockets (e.g., hydrophobic interactions with Phe residues) .
- Cellular validation: Measure downstream phosphorylation (e.g., ERK1/2 in cancer cell lines) via Western blotting .
Advanced: How to resolve contradictions in bioactivity data across structural analogs?
Answer:
- SAR analysis: Compare substituent effects (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) on IC₅₀ values. For example, bulky groups at the benzamide position reduce solubility but enhance target affinity .
- Meta-analysis of published analogs: Cross-reference datasets (e.g., PubChem BioAssay) to identify trends in logP vs. activity .
- Crystallography: Co-crystallize the compound with its target to validate binding modes and explain potency disparities .
Basic: What in vitro assays are standard for evaluating biological activity?
Answer:
- Cell viability assays (MTT/XTT): Test cytotoxicity in cancer lines (e.g., MCF-7, HepG2) with 72-hour exposure and EC₅₀ calculation .
- Enzyme inhibition assays: Use fluorescence-based kits (e.g., Kinase-Glo®) to quantify target kinase inhibition .
- Solubility screening: Assess in PBS and DMSO to guide dosing for in vivo studies .
Advanced: What strategies improve yield in challenging purification steps?
Answer:
- Mixed-mode chromatography: Combine ion-exchange and hydrophobic interactions for complex mixtures (e.g., Zorbax SB-CN columns) .
- Crystallization optimization: Screen solvents (e.g., ethanol/water) and additives (e.g., seed crystals) to enhance crystal lattice stability .
- In-line PAT tools: Use UV and RI detectors for real-time purity monitoring during preparative HPLC .
Advanced: How to assess hydrolytic stability of the thioether and amide bonds?
Answer:
- Forced degradation studies: Expose to pH 1–13 buffers (37°C, 24 hours) and quantify degradation via LC-MS. Thioethers degrade faster under alkaline conditions (t₁/₂ ~8 hours at pH 12) .
- Activation energy calculation: Use Arrhenius plots from stability data at 40°C, 50°C, and 60°C to predict shelf life .
Advanced: What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?
Answer:
- Xenograft models: Use immunodeficient mice (e.g., BALB/c nude) with subcutaneous tumor implants for efficacy testing (dose: 10–50 mg/kg, oral/i.p.) .
- PK parameters: Measure Cmax, t₁/₂, and AUC via LC-MS/MS after single-dose administration. Bioavailability often <30% due to first-pass metabolism .
Advanced: How to design studies evaluating synergistic effects with existing therapies?
Answer:
- Combination index (CI) analysis: Use the Chou-Talalay method to quantify synergy (CI <1) with cisplatin or PARP inhibitors .
- Transcriptomic profiling: Perform RNA-seq on treated cells to identify pathways modulated by combination therapy (e.g., apoptosis upregulation) .
Basic: What computational tools predict physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
